molecular formula C9H9Cl2N3O B1523345 4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde CAS No. 1206969-28-9

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No. B1523345
M. Wt: 246.09 g/mol
InChI Key: QPQPNBHOKOYKQT-UHFFFAOYSA-N
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Description

“4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde” is a chemical compound with the CAS Number: 1206969-28-9 . It has a molecular weight of 246.1 . The IUPAC name for this compound is 4,6-dichloro-2-(1-pyrrolidinyl)-5-pyrimidinecarbaldehyde .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9Cl2N3O/c10-7-6(5-15)8(11)13-9(12-7)14-3-1-2-4-14/h5H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

It should be stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .

Scientific Research Applications

1. Synthesis of New Pyrimidine Derivatives

  • Application Summary: This compound is used in the regioselective synthesis of new pyrimidine derivatives using organolithium reagents . The nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .
  • Methods of Application: The synthesis involved the use of organolithium reagents. The reaction mixture was quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
  • Results or Outcomes: The dihydro adduct, without isolation, was treated with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in anhydrous tetrahydrofuran (THF) to form the desired product .

2. Synthesis of Disubstituted Pyrimidines

  • Application Summary: This compound was used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

Future Directions

While the specific future directions for this compound are not mentioned in the search results, it’s clear that pyrimidines have significant potential in the field of medicinal chemistry . Their diverse pharmacological effects make them promising candidates for the development of new therapeutic agents .

properties

IUPAC Name

4,6-dichloro-2-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2N3O/c10-7-6(5-15)8(11)13-9(12-7)14-3-1-2-4-14/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQPNBHOKOYKQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=C(C(=N2)Cl)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde

CAS RN

1206969-28-9
Record name 4,6-dichloro-2-(pyrrolidin-1-yl)pyrimidine-5-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Revuelto, M Ruiz-Santaquiteria… - ACS Infectious …, 2019 - ACS Publications
Disruption of protein–protein interactions of essential oligomeric enzymes by small molecules represents a significant challenge. We recently reported some linear and cyclic peptides …
Number of citations: 24 pubs.acs.org

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